3-methyl-8-methylthio-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

Description

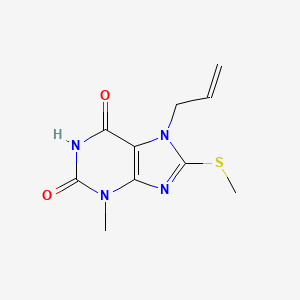

3-Methyl-8-methylthio-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features:

- Position 3: A methyl group.

- Position 7: A prop-2-enyl (allyl) chain.

- Position 8: A methylthio (-SCH₃) substituent.

This compound belongs to the class of 7,8-disubstituted xanthines, which are pharmacologically significant due to their structural similarity to adenosine receptor ligands like theophylline and caffeine .

Properties

IUPAC Name |

3-methyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-4-5-14-6-7(11-10(14)17-3)13(2)9(16)12-8(6)15/h4H,1,5H2,2-3H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSZZXOKZJJNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-methylthio-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions to introduce the methyl, methylthio, and prop-2-enyl groups. Common reagents used in these reactions include alkyl halides, thiols, and base catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-methylthio-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Substitution: The methyl, methylthio, and prop-2-enyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or hydroxyl groups.

Scientific Research Applications

3-methyl-8-methylthio-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-8-methylthio-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Core Structural Comparisons

Xanthine Derivatives

Caffeine (1,3,7-Trimethylxanthine) :

Theophylline (1,3-Dimethylxanthine) :

7-Substituted Analogs

3-Methyl-8-Methylthio-7-Pentylpurine-2,6-Dione ():

- Substituents: Pentyl (C₅H₁₁) at position 7.

- Key Difference: Longer alkyl chain increases lipophilicity but may reduce metabolic stability compared to the allyl group in the target compound.

7-Benzyl-3-Methyl-8-Octylthio Analogs ():

- Substituents: Benzyl (aromatic) at position 7 and octylthio at position 8.

- Molecular Weight: ~412–450 g/mol (estimated).

- Key Difference: Aromatic groups enhance π-π interactions with receptors but reduce solubility.

8-Substituted Analogs

-

- Substituents: Thiol (-SH) at position 8.

- Example: 3-Ethyl-8-mercapto-1-isobutylpurine-2,6-dione.

- Key Difference: Thiol groups may form disulfide bonds or hydrogen bonds, altering receptor affinity compared to methylthio (-SCH₃).

-

- Substituents: Bromine at position 8.

- Example: 8-Bromo-1,3-dimethyl-7-(phenethyl)-purine-2,6-dione.

- Key Difference: Halogens increase molecular weight and polarizability but may introduce toxicity risks.

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

- The target compound’s allyl group (position 7) and methylthio group (position 8) likely increase logP compared to caffeine or theophylline, enhancing membrane permeability but reducing aqueous solubility.

- Benzyl-substituted analogs () exhibit even higher logP values, making them more CNS-penetrant but less bioavailable .

Receptor Binding

- Adenosine Receptor Affinity: Classical xanthines (e.g., theophylline) antagonize adenosine A₁/A₂ receptors. The methylthio group at position 8 may enhance binding to adenosine receptors due to sulfur’s electronegativity and van der Waals interactions . 8-Mercapto derivatives () show altered binding kinetics, possibly due to thiol redox activity .

Metabolic Stability

Data Tables

Table 1: Substituent Comparison of Key Xanthine Derivatives

Table 2: Functional Group Impact on Properties

| Group | Lipophilicity | Metabolic Stability | Receptor Binding |

|---|---|---|---|

| Prop-2-enyl (C₃H₅) | Moderate | Low (oxidation) | Moderate |

| Benzyl (C₆H₅CH₂) | High | Moderate | High (π-π) |

| Methylthio (SCH₃) | High | High | High |

| Mercapto (SH) | Moderate | Low (disulfides) | Variable |

Biological Activity

Overview of 3-Methyl-8-methylthio-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

This compound is a purine derivative that exhibits a range of biological activities. Compounds in this class are often studied for their potential therapeutic effects due to their ability to interact with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₅O₂S

- IUPAC Name : this compound

Biological Activity

1. Antiviral Activity

Research has indicated that certain purine derivatives exhibit antiviral properties. For instance, compounds similar to 3-methyl-8-methylthio derivatives have been tested against various viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism typically involves inhibition of viral replication through interference with nucleic acid synthesis.

2. Anticancer Properties

Purine derivatives have also been studied for their anticancer effects. They can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For example, compounds that share structural similarities with 3-methyl-8-methylthio derivatives have shown promise in inhibiting tumor growth in preclinical models.

3. Enzyme Inhibition

Many purine derivatives act as inhibitors of key enzymes involved in nucleotide metabolism. For instance, they may inhibit enzymes like adenosine deaminase or xanthine oxidase, which play significant roles in purine metabolism and inflammation.

Case Study 1: Antiviral Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several purine derivatives and evaluated their antiviral efficacy against HSV. The study found that modifications at the methylthio position enhanced antiviral activity compared to unmodified analogs.

Case Study 2: Anticancer Effects

A preclinical trial published in Cancer Research investigated the effects of a similar purine compound on breast cancer cell lines. Results indicated that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.

Data Tables

| Activity | Compound | Target | Effect |

|---|---|---|---|

| Antiviral | 3-Methyl-8-methylthio derivative | HSV | Inhibition of viral replication |

| Anticancer | Similar purine derivative | Breast cancer cell lines | Induction of apoptosis |

| Enzyme inhibition | Purine derivative with methylthio substitution | Xanthine oxidase | Reduced enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.